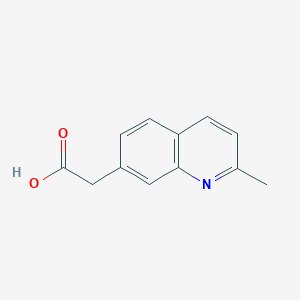

(2-Methylquinolin-7-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylquinolin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-10-5-3-9(7-12(14)15)6-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTJMWBSZVPLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylquinolin-7-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a specific derivative, (2-Methylquinolin-7-yl)acetic acid, a compound of interest for its potential pharmacological applications. While direct experimental data for this molecule is not extensively available in public literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. We will delve into plausible synthetic routes, predict its physicochemical properties, and discuss its potential as a lead compound in drug discovery, particularly in areas such as oncology, infectious diseases, and inflammation.[3][4][5]

Introduction: The Prominence of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug development due to its ability to interact with a wide array of biological targets.[6][7] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse chemical space of derivatives with potent and selective pharmacological activities.[2] From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the quinoline core has consistently proven its therapeutic value.[5] The introduction of a methyl group at the 2-position and an acetic acid moiety at the 7-position of the quinoline ring, as in (2-Methylquinolin-7-yl)acetic acid, is anticipated to modulate its biological and physicochemical properties, offering new avenues for therapeutic intervention.

Synthesis of (2-Methylquinolin-7-yl)acetic acid: A Proposed Strategy

Synthesis of the 2,7-Dimethylquinoline Precursor

A robust method for the synthesis of the 2,7-dimethylquinoline precursor is the Doebner-von Miller reaction .[3][4][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[9] In this case, m-toluidine would be reacted with crotonaldehyde.

Experimental Protocol: Synthesis of 2,7-Dimethylquinoline via Doebner-von Miller Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine and a suitable acidic catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or water.

-

Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture with constant stirring. An exothermic reaction is expected.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conversion of 2,7-Dimethylquinoline to (2-Methylquinolin-7-yl)acetic acid

With 2,7-dimethylquinoline in hand, the next step is the introduction of the acetic acid moiety at the 7-position. A plausible and direct approach involves the hydrolysis of a nitrile intermediate.

The 7-methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under photochemical or thermal conditions.

The resulting 7-(bromomethyl)-2-methylquinoline can then be converted to (2-methylquinolin-7-yl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Finally, the target compound, (2-Methylquinolin-7-yl)acetic acid, can be obtained by the acidic or basic hydrolysis of the (2-methylquinolin-7-yl)acetonitrile intermediate.[10][11] Acidic hydrolysis is typically carried out using a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium under reflux.

Experimental Protocol: Synthesis of (2-Methylquinolin-7-yl)acetic acid from 2,7-Dimethylquinoline

-

Bromination: In a flask equipped with a reflux condenser and a light source, dissolve 2,7-dimethylquinoline in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to reflux until the reaction is complete (monitored by TLC). Filter off the succinimide and concentrate the filtrate.

-

Cyanation: Dissolve the crude 7-(bromomethyl)-2-methylquinoline in DMF. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Hydrolysis: To the crude (2-methylquinolin-7-yl)acetonitrile, add a solution of concentrated hydrochloric acid and water. Reflux the mixture for several hours. Upon cooling, the carboxylic acid product may precipitate. The product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water).

An alternative, though likely less direct, approach for the conversion of a methyl group to an acetic acid is the Willgerodt-Kindler reaction .[1][12][13] This reaction converts an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid. This would require an additional step to convert the 7-methyl group of 2,7-dimethylquinoline to an acetyl group.

Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental data, the physicochemical properties of (2-Methylquinolin-7-yl)acetic acid can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₁₂H₁₁NO₂ | Based on the chemical structure. |

| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |

| Melting Point | Expected to be a solid with a defined melting point | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid moiety will impart some water solubility, but the larger aromatic quinoline ring will limit it. Solubility in aqueous base is expected to be higher due to salt formation. |

| pKa | Estimated to be around 4-5 | Similar to other aromatic carboxylic acids. |

Spectroscopic Characterization: Predicted Spectral Data

The structure of (2-Methylquinolin-7-yl)acetic acid can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted key spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Quinoline-CH₃ (at C2) | ~2.5 | singlet | 3H |

| -CH₂-COOH | ~3.7 | singlet | 2H |

| Aromatic Protons (Quinoline Ring) | 7.0 - 8.5 | multiplets/doublets | 5H |

| -COOH | >10 | broad singlet | 1H |

The chemical shifts of the aromatic protons will be influenced by the substitution pattern. Data from similar quinoline structures, such as 7-fluoro-2-methylquinoline, can aid in more precise predictions.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quinoline-CH₃ (at C2) | ~25 |

| -CH₂-COOH | ~40 |

| Aromatic Carbons (Quinoline Ring) | 120 - 150 |

| -C=O (Carboxylic Acid) | >170 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[15][16]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=N, C=C (Aromatic) | 1500-1600 | Medium to strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[17] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 202.08 should be observed. Fragmentation patterns would likely involve the loss of water (-18) and the carboxylic acid group (-45).

Potential Biological Activities and Therapeutic Applications

The diverse biological activities of quinoline derivatives suggest that (2-Methylquinolin-7-yl)acetic acid could be a valuable lead compound in several therapeutic areas.[2][18]

-

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5] The presence of the acetic acid moiety could enhance interactions with biological targets.

-

Antimicrobial Activity: The quinoline scaffold is central to many antibacterial and antifungal agents.[5] (2-Methylquinolin-7-yl)acetic acid could be investigated for its efficacy against a range of pathogens.

-

Anti-inflammatory Activity: Quinolines have been shown to possess anti-inflammatory properties. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role for this compound in modulating inflammatory pathways.

-

Neuroprotective Potential: Some quinoline derivatives have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[6]

Conclusion

(2-Methylquinolin-7-yl)acetic acid represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide has provided a comprehensive overview of its likely chemical nature, proposing robust synthetic strategies and predicting its key physicochemical and spectroscopic properties based on established scientific principles. The potential for this compound to exhibit significant biological activity warrants its synthesis and further investigation by the scientific community. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of (2-Methylquinolin-7-yl)acetic acid and its potential contributions to medicinal chemistry.

References

- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

-

Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

-

ResearchGate. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Available from: [Link]

-

Organic Chemistry Reaction. Willgerodt-Kindler Reaction. Available from: [Link]

-

ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

-

Wikipedia. Willgerodt rearrangement. Available from: [Link]

-

Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]

-

ResearchGate. New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]

-

Preprints.org. The Chemistry and Applications of Quinoline: A Comprehensive Review. Available from: [Link]

-

ResearchGate. Various therapeutic uses of Quinoline. Available from: [Link]

-

PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. QUINOLINE: A DIVERSE THERAPEUTIC AGENT. Available from: [Link]

-

Semantic Scholar. Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

-

American Journal of Organic Chemistry. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]

-

PubMed. Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Available from: [Link]

-

Chemsrc. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0. Available from: [Link]

-

MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

-

ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

-

NIST WebBook. Quinolinic acid, 2TMS derivative. Available from: [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available from: [Link]

-

Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Available from: [Link]

-

Preprints.org. Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Available from: [Link]

-

ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF. Available from: [Link]

-

Wiley-VCH. Acetic acid 1-ethynyl-2-pent-4-enyl-cyclopentyl ester 15:. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

-

Organic Syntheses Procedure. 2-methyl-2-(trimethylsiloxy)pentan-3-one. Available from: [Link]

-

ResearchGate. Fig. 7: Mass spectra of Acetic acid,... Available from: [Link]

- Google Patents. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.

-

NIST WebBook. Acetic acid, methyl ester. Available from: [Link]

-

PubChem. [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile. Available from: [Link]

-

Infinity Learn. Hydrolysis of acetonitrile in acidic medium gives. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. jddtonline.info [jddtonline.info]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]

- 11. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]

- 12. chemistry-reaction.com [chemistry-reaction.com]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 14. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]

The Ascendant Therapeutic Potential of (2-Methylquinolin-7-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: (2-Methylquinolin-7-yl)acetic acid derivatives. While direct literature on this precise scaffold is emerging, this document synthesizes the vast knowledge of related quinoline congeners to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, plausible mechanisms of action, and the critical experimental workflows required to unlock the therapeutic promise of this chemical class.

The (2-Methylquinolin-7-yl)acetic Acid Scaffold: A Strategic Design

The core structure, (2-Methylquinolin-7-yl)acetic acid, presents several key features for strategic derivatization:

-

The Quinoline Nucleus: A known pharmacophore that contributes to interactions with various biological targets.

-

The 2-Methyl Group: This substituent can influence the molecule's steric and electronic properties, potentially enhancing target binding or metabolic stability.

-

The 7-Acetic Acid Moiety: This acidic functional group can be crucial for interacting with specific enzyme active sites (e.g., cyclooxygenases) and can be readily converted into esters, amides, and other functional groups to modulate physicochemical properties and biological activity.[5]

Synthetic Pathways: Building the Core and its Analogs

The synthesis of (2-Methylquinolin-7-yl)acetic acid and its derivatives can be approached through established methods for quinoline ring formation, followed by functionalization at the 7-position. A plausible and versatile approach is the Doebner-von Miller reaction or a related cyclization strategy, followed by modification of a suitable precursor at the 7-position to introduce the acetic acid side chain.

A generalized synthetic workflow is proposed below:

Caption: Generalized synthetic workflow for (2-Methylquinolin-7-yl)acetic acid derivatives.

Pharmacological Potential: A Multi-pronged Therapeutic Strategy

Based on extensive research into related quinoline derivatives, the (2-Methylquinolin-7-yl)acetic acid scaffold is predicted to exhibit significant therapeutic potential in several key areas.

Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[6] Quinoline derivatives have been shown to exert anti-inflammatory effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[7][8]

Mechanism of Action: Targeting the Inflammatory Cascade

The acetic acid moiety at the 7-position is a key feature that suggests a potential for COX inhibition, similar to many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, quinoline derivatives can suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory genes, including cytokines and chemokines.[9][10]

Caption: Plausible anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Experimental Evaluation of Anti-inflammatory and Analgesic Effects

-

In Vitro COX Inhibition Assay: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes, providing insights into the mechanism and potential for gastrointestinal side effects.

-

In Vivo Carrageenan-Induced Paw Edema Model: A standard acute inflammation model to assess the in vivo efficacy of the synthesized derivatives.[11][12][13][14][15]

-

In Vivo Acetic Acid-Induced Writhing Test: A visceral pain model to evaluate the peripheral analgesic activity of the compounds.[7][16][17][18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of (2-Methylquinolin-7-yl)acetic acid derivatives.

Materials:

-

Male Wistar rats (150-200 g)

-

(2-Methylquinolin-7-yl)acetic acid derivatives

-

Standard drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least 7 days with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Standard drug, and Test compound groups (at various doses).

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

-

Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

The quinoline scaffold is present in several approved anticancer drugs and numerous experimental agents.[11][20][21][22] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16]

Plausible Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G2/M phase).

-

Inhibition of Tyrosine Kinases: The quinoline ring can act as a scaffold for designing inhibitors of crucial signaling kinases involved in cancer progression.

Experimental Evaluation of Anticancer Potential

-

In Vitro Cytotoxicity Assay (MTT Assay): To determine the cytotoxic effects of the derivatives against a panel of human cancer cell lines.[9][10][20][21][23]

-

Cell Cycle Analysis by Flow Cytometry: To investigate the effect of the compounds on cell cycle progression.

-

Apoptosis Assays (e.g., Annexin V/PI Staining): To confirm the induction of apoptosis as a mechanism of cell death.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of (2-Methylquinolin-7-yl)acetic acid derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

(2-Methylquinolin-7-yl)acetic acid derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some being used to treat bacterial and fungal infections.[1][24][25][26][27]

Potential Antimicrobial Mechanisms

The mechanisms of antimicrobial action for quinoline derivatives are varied but can include:

-

Inhibition of DNA Gyrase: A well-established target for fluoroquinolone antibiotics.

-

Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: An important aspect of combating chronic and resistant infections.[26]

Experimental Evaluation of Antimicrobial Efficacy

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.[22][28][29]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (2-Methylquinolin-7-yl)acetic acid derivatives against microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

(2-Methylquinolin-7-yl)acetic acid derivatives dissolved in DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

For a comprehensive evaluation of the pharmacological potential of (2-Methylquinolin-7-yl)acetic acid derivatives, it is crucial to present the generated data in a clear and comparative manner.

Table 1: Summary of In Vitro Pharmacological Activities (Hypothetical Data)

| Derivative | Cytotoxicity (MCF-7) IC50 (µM) | COX-2 Inhibition IC50 (µM) | Antibacterial (S. aureus) MIC (µg/mL) |

| Parent Acid | >100 | 15.2 | 64 |

| Methyl Ester | 52.8 | 8.5 | 32 |

| Amide 1 | 25.1 | 5.3 | 16 |

| Amide 2 | 10.7 | 2.1 | 8 |

| Standard Drug | Doxorubicin: 0.8 | Celecoxib: 0.5 | Ciprofloxacin: 1 |

Conclusion and Future Directions

The (2-Methylquinolin-7-yl)acetic acid scaffold holds considerable promise as a template for the design of novel therapeutic agents with potential applications in inflammation, pain, cancer, and infectious diseases. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, and the well-established in vitro and in vivo assays described in this guide provide a clear roadmap for their pharmacological evaluation.

Future research should focus on synthesizing a focused library of derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, a thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead candidates will be necessary to advance these promising derivatives towards clinical development.

References

- Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.

- Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society.

- Chen, Y., et al. (2018).

- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine.

- Vemula, R., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences and Research.

- Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology.

- Vemula, R., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

- Hylden, J. L., & Wilcox, G. L. (1981).

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.

-

Scribd. (n.d.). Acetic Acid Writhing Method. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

YouTube. (2021, March 29). Acetic Acid induced Writhing Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of compounds (2-7). Retrieved from [Link]

- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(12), 16344-16358.

- Asian Journal of Chemistry. (2012).

- New Journal of Chemistry. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

-

ResearchGate. (n.d.). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Analgesic activity of synthesized compounds using acetic acid writhing method. Retrieved from [Link]

-

Semantic Scholar. (2010). Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Retrieved from [Link]

- Pharmaceutical Sciences. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

PubMed. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. Retrieved from [Link]

- Journal of Molecular Structure. (2022).

-

Regulatory Mechanisms in Biosystems. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Retrieved from [Link]

-

CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

- Frontiers in Pharmacology. (2018).

- Cellular and Molecular Biology. (2020).

-

PubMed. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]

- Journal of Medicinal Chemistry. (1984). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides.

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]

-

Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (2010). Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(12), 16344-16358.

- Shaukath, A. K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.

-

PubMed. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

- Heterocyclic Communications. (2013). Synthesis of 2-[(quinolin-8-yloxy)

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. frontiersin.org [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. clyte.tech [clyte.tech]

- 19. broadpharm.com [broadpharm.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PRIME PubMed | Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides [unboundmedicine.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. protocols.io [protocols.io]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Toxicity and Safety Profile Assessments of Quinoline Acetic Acid Derivatives

This guide serves as a technical manual for the safety assessment of Quinoline Acetic Acid (QAA) derivatives. It is designed for medicinal chemists and toxicologists optimizing this scaffold for therapeutic use (e.g., CRTH2 antagonists, NSAID analogs, or antibacterial agents).

Executive Summary: The Safety Cliff

Quinoline acetic acid derivatives represent a "privileged scaffold" in drug discovery due to their ability to engage diverse biological targets (GPCRs, kinases, and bacterial DNA gyrase). However, this structural class carries a bifurcated toxicity risk :

-

The Quinoline Core: Historically associated with genotoxicity (intercalation) and hepatotoxicity (metabolic bioactivation).[1]

-

The Acetic Acid Tail: Introduces the risk of acyl glucuronidation , leading to reactive electrophiles that cause idiosyncratic drug-induced liver injury (DILI).

This guide outlines a tiered assessment strategy to de-risk these molecules early in the lead optimization phase, moving beyond standard "tick-box" toxicology to mechanistic validation.

Molecular Toxicology Mechanisms

Understanding the causality of toxicity is prerequisite to designing safety assays.

Metabolic Bioactivation (The "Double-Edge" Sword)

QAA derivatives are susceptible to two distinct metabolic activation pathways that can act synergistically to deplete glutathione (GSH) and modify cellular proteins.

-

Pathway A: Quinoline Epoxidation (CYP450-mediated): The 2,3-double bond of the quinoline ring is prone to oxidation by CYP3A4 or CYP2D6, forming a quinoline-2,3-epoxide . This unstable intermediate can rearrange to a reactive quinone methide or open to alkylate DNA/proteins.

-

Pathway B: Acyl Glucuronidation (UGT-mediated): The carboxylic acid moiety is conjugated by UGT enzymes to form 1-O-acyl glucuronides (AGs) . Unlike stable ether glucuronides, AGs are reactive electrophiles. They undergo intramolecular rearrangement (migration of the drug to the 2, 3, or 4-OH of the glucuronic acid) and can covalently bind to hepatocytes (immune-mediated DILI).

Phototoxicity

The conjugated

hERG Inhibition & QT Prolongation

While the acidic tail provides a negative charge that typically reduces hERG affinity (compared to basic amines), the lipophilic quinoline core can still lodge in the channel pore. The risk increases if the acetic acid is masked (e.g., ester prodrugs) or if the molecule possesses a "pharmacophore doublet" (lipophilic core + distal basic nitrogen).

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the dual metabolic risks associated with QAA derivatives.

Figure 1: Dual metabolic bioactivation pathways for Quinoline Acetic Acid derivatives leading to potential toxicity.

Preclinical Assessment Framework

Do not rely solely on standard toxicology panels. Use this targeted cascade.

Phase 1: In Silico & Structural De-risking

-

Alert Analysis: Screen for specific alerts using DEREK or Sarah Nexus.

-

Alert: "Quinoline-2,3-epoxide formation."

-

Mitigation: Substitution at the C2 or C3 position (e.g., methyl, chloro) blocks epoxidation.

-

-

Acyl Glucuronide Prediction: Calculate the AG Half-Life (

) .-

Rule of Thumb: AGs with

hours in buffer are high risk. -

Mitigation: Steric hindrance near the carboxylic acid (e.g.,

-methylation) slows glucuronidation and rearrangement.

-

Phase 2: In Vitro Screening (The "Go/No-Go" Filters)

| Assay | Endpoint | Threshold for "Red Flag" |

| GSH Trapping (Microsomal) | Detection of GSH-drug conjugates via LC-MS/MS | > 50 pmol equivalent/mg protein |

| Acyl Glucuronide Reactivity | % Rearrangement or Peptide Binding | > 10% covalent binding to lysine surrogate |

| 3T3 NRU Phototoxicity | Photo-Irritation Factor (PIF) | PIF > 5 (Probable Phototoxic) |

| hERG Patch Clamp | IC50 (Tail Current) | < 10 |

Detailed Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect the formation of reactive quinoline epoxides or quinone imines before they cause in vivo hepatotoxicity.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH regenerating system.

-

Glutathione (GSH) (10 mM stock) or Dansyl-GSH (for fluorescent tagging).

-

Test Compound (10 mM in DMSO).

Workflow:

-

Incubation: Mix HLM (1.0 mg/mL final), Test Compound (10

M), and GSH (5 mM) in phosphate buffer (pH 7.4). -

Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Analysis (LC-MS/MS):

-

Centrifuge (4000g, 20 min) to remove protein.

-

Inject supernatant into LC-MS/MS (Q-TOF or Triple Quad).

-

Data Mining: Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).

-

Interpretation: Identification of a [M + GSH - 2H]+ adduct indicates formation of a quinone-imine type intermediate. Identification of [M + GSH + O]+ indicates epoxide trapping.

Protocol B: In Vitro Phototoxicity (3T3 NRU Assay)

Purpose: To quantify the phototoxic potential of the quinoline core. Validated per OECD Guideline 432.

Workflow:

-

Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.

-

Dosing: Treat cells with serial dilutions of the QAA derivative (8 concentrations).

-

Irradiation:

-

Plate A (+UV): Expose to 5 J/cm² UVA light (solar simulator).

-

Plate B (-UV): Keep in dark (foil wrapped).

-

-

Viability: Wash cells, add Neutral Red medium, incubate 3 hours. Extract dye and measure OD540.

-

Calculation: Calculate

for both plates.-

Photo-Irritation Factor (PIF) =

. -

Interpretation: PIF < 2 = Non-phototoxic; 2 < PIF < 5 = Probable; PIF > 5 = Phototoxic.

-

Visualization: Safety Assessment Workflow

Figure 2: Tiered decision tree for the safety assessment of Quinoline Acetic Acid derivatives.

References

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

-

OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing. Link

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link

-

Park, B. K., et al. (2011). "Drug metabolism and drug safety evaluation in the 21st century." Xenobiotica. Link

Sources

Methodological & Application

Application Notes and Protocols for the Optimal Synthesis of (2-Methylquinolin-7-yl)acetic Acid

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science.[1] The quinoline framework is present in well-known pharmaceuticals, including the antimalarial drug quinine and various antitumor and anti-inflammatory agents.[1] Specifically, quinoline-acetic acid derivatives are of high interest as they can serve as crucial intermediates in the synthesis of more complex molecules, leveraging the carboxylic acid moiety as a versatile handle for further functionalization.

This document provides a comprehensive guide for the synthesis of (2-Methylquinolin-7-yl)acetic acid, a valuable building block for drug discovery professionals. We present a robust and optimized three-step synthetic pathway, detailing the experimental protocols and the scientific rationale behind the chosen conditions. The described methodology is designed to be reproducible and scalable for research and development applications.

Synthetic Strategy Overview

The optimal synthesis of (2-Methylquinolin-7-yl)acetic acid is achieved through a strategically designed three-step sequence. This pathway was developed to maximize yield, purity, and operational simplicity, starting from commercially available materials.

-

Step 1: Doebner-Miller Quinoline Synthesis - Construction of the core heterocyclic system to yield 7-Bromo-2-methylquinoline.

-

Step 2: Palladium-Catalyzed Cyanation - Introduction of a nitrile group as a precursor to the acetic acid moiety.

-

Step 3: Acid-Catalyzed Hydrolysis - Conversion of the nitrile to the final carboxylic acid product.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for (2-Methylquinolin-7-yl)acetic acid.

Part 1: Synthesis of 7-Bromo-2-methylquinoline via Doebner-Miller Reaction

The Doebner-Miller reaction is a classic and effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] In this protocol, the α,β-unsaturated carbonyl, crotonaldehyde, is generated in situ from the acid-catalyzed self-condensation of paraldehyde (a trimer of acetaldehyde). The subsequent reaction with 3-bromoaniline under strong acidic conditions drives the cyclization and aromatization to form the desired quinoline core.[4]

Mechanism Rationale

The reaction proceeds through several key stages:

-

Formation of Crotonaldehyde: Paraldehyde depolymerizes in the presence of strong acid (HCl) to acetaldehyde, which then undergoes an aldol condensation to form crotonaldehyde.

-

Conjugate Addition: The aniline nitrogen of 3-bromoaniline acts as a nucleophile, attacking the β-carbon of the protonated crotonaldehyde (a Michael addition).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the carbonyl carbon to form a six-membered ring.

-

Dehydration and Oxidation: The cyclic intermediate readily dehydrates and is subsequently oxidized to the stable aromatic quinoline system.

Caption: Simplified mechanistic pathway for the Doebner-Miller reaction.

Experimental Protocol: 7-Bromo-2-methylquinoline

| Parameter | Value | Rationale / Notes |

| Starting Material | 3-Bromoaniline | Provides the benzene ring portion and the C7-bromine substituent. |

| Reagent | Paraldehyde | Serves as a stable and safe source of acetaldehyde to form crotonaldehyde in situ. |

| Catalyst/Solvent | 37% Hydrochloric Acid | Acts as the acid catalyst for both crotonaldehyde formation and the cyclization steps. |

| Temperature | 0°C initially, then Reflux | Initial cooling controls the exothermic addition. Reflux provides the energy needed for cyclization and aromatization. |

| Reaction Time | 4 hours (1 hr at RT, 3 hrs at reflux) | Ensures complete formation of the intermediate and subsequent cyclization. |

| Workup | Basification (NaOH), Extraction (DCM) | Neutralizes the acid and allows for extraction of the organic product into dichloromethane. |

| Purification | Column Chromatography | Separates the desired 7-bromo isomer from the 5-bromo regioisomer. |

| Expected Yield | ~45-55% | Typical yield for this regioisomeric separation.[4] |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 37% aqueous HCl (200 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add 3-bromoaniline (10.0 mL, 92 mmol) to the cold acid solution with vigorous stirring.

-

Once the aniline has dissolved, add paraldehyde (11.0 mL, 93 mmol) dropwise, ensuring the temperature remains below 10°C.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 3 hours. The solution will darken significantly.

-

Cool the mixture back to 0°C and carefully add a saturated aqueous solution of sodium hydroxide (approx. 200-250 mL) until the pH is >12. This step is highly exothermic and should be performed slowly.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude oil containing a mixture of 5-bromo and 7-bromo-2-methylquinoline.

-

Purify the crude product via flash column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 9:1) to isolate 7-Bromo-2-methylquinoline as a yellow solid.

Part 2: Synthesis of (2-Methylquinolin-7-yl)acetonitrile

The conversion of an aryl bromide to an aryl nitrile is a pivotal transformation. While classic methods like the Sandmeyer reaction exist for converting anilines to nitriles, a more modern and versatile approach for aryl halides is palladium-catalyzed cyanation.[5][6] This method offers high functional group tolerance and generally good yields. We propose the use of zinc cyanide as the cyanide source, which is less acutely toxic than other cyanide salts, with a suitable palladium catalyst and ligand system.

Catalytic Cycle Rationale

The palladium-catalyzed cyanation follows a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (7-Bromo-2-methylquinoline), forming a Pd(II) intermediate.

-

Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium center, displacing the bromide.

-

Reductive Elimination: The aryl group and the cyanide group reductively eliminate from the palladium center, forming the product (2-Methylquinolin-7-yl)acetonitrile and regenerating the Pd(0) catalyst.

Experimental Protocol: (2-Methylquinolin-7-yl)acetonitrile

| Parameter | Value | Rationale / Notes |

| Starting Material | 7-Bromo-2-methylquinoline | The aryl bromide substrate. |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | A relatively safe and effective source of cyanide for Pd-catalyzed reactions. |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common and effective Pd(0) precatalyst. |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Solvent | Dimethylformamide (DMF), anhydrous | A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction. |

| Temperature | 120°C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |

| Reaction Time | 12-18 hours | Monitored by TLC or LC-MS for completion. |

| Workup | Aqueous ammonia quench, Extraction | The ammonia solution complexes with residual zinc salts. |

| Purification | Column Chromatography | To remove catalyst residues and any unreacted starting material. |

| Expected Yield | 70-85% | Typical for this type of cross-coupling reaction. |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add 7-Bromo-2-methylquinoline (5.0 g, 22.5 mmol), zinc cyanide (1.58 g, 13.5 mmol), Pd₂(dba)₃ (0.52 g, 0.56 mmol), and dppf (0.62 g, 1.12 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous DMF (100 mL) via syringe.

-

Heat the reaction mixture to 120°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and carefully pour it into a concentrated aqueous ammonia solution (200 mL).

-

Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-Methylquinolin-7-yl)acetonitrile.

Part 3: Synthesis of (2-Methylquinolin-7-yl)acetic acid via Nitrile Hydrolysis

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization, simplifying isolation.[7] The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and further hydrolysis of the resulting amide intermediate.

Experimental Protocol: (2-Methylquinolin-7-yl)acetic acid

| Parameter | Value | Rationale / Notes |

| Starting Material | (2-Methylquinolin-7-yl)acetonitrile | The nitrile precursor to the final acid. |

| Reagent/Solvent | Concentrated Hydrochloric Acid / Water | Provides the acidic medium and water for the hydrolysis reaction. |

| Temperature | Reflux | High temperature is required to overcome the activation energy for the hydrolysis of both the nitrile and the intermediate amide. |

| Reaction Time | 6-12 hours | Reaction progress can be monitored by the cessation of ammonia evolution or by TLC/LC-MS. |

| Workup | Neutralization (NaOH) | The product is often insoluble at its isoelectric point and will precipitate from the solution. |

| Purification | Recrystallization | If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water. |

| Expected Yield | >90% | Nitrile hydrolysis is typically a high-yielding reaction. |

Step-by-Step Procedure:

-

In a round-bottom flask, suspend (2-Methylquinolin-7-yl)acetonitrile (3.0 g, 16.5 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (25 mL).

-

Heat the mixture to reflux (approx. 105°C) and maintain for 6-12 hours. The solid should dissolve as the reaction progresses.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Slowly adjust the pH of the solution to approximately 4-5 by adding aqueous sodium hydroxide (e.g., 6M NaOH). A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Dry the solid product under vacuum to afford (2-Methylquinolin-7-yl)acetic acid. If desired, recrystallize from an ethanol/water mixture.

Conclusion

This application note details a reliable and optimized three-step synthesis for (2-Methylquinolin-7-yl)acetic acid. By employing the Doebner-Miller reaction for the core synthesis, followed by a modern palladium-catalyzed cyanation and a robust acid-catalyzed hydrolysis, this key intermediate can be produced in good overall yield and high purity. The protocols provided are suitable for laboratory-scale synthesis and can serve as a foundation for scale-up operations in drug development and medicinal chemistry research.

References

-

PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

- Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research.

-

Wikipedia. Sandmeyer Reaction. Available from: [Link]

-

SynArchive. Doebner-Miller Reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 7-Bromo-2-methylquinoline in Pharmaceutical Synthesis. Available from: [Link]

-

Molecules. Recent Advances in Metal-Free Quinoline Synthesis. 2016. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

openlabnotebooks.org. Quinoline Series: Synthesis. 2019. Available from: [Link]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. 2018. Available from: [Link]

-

Molecular Diversity. Recent trends in the chemistry of Sandmeyer reaction: a review. 2021. Available from: [Link]

-

Der Pharma Chemica. Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and their biological studies. 2017. Available from: [Link]

-

Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. 2015. Available from: [Link]

-

Molecules. Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. 2019. Available from: [Link]

-

OrganicChemGuide. 21.03 Sandmeyer Reaction. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. 2019. Available from: [Link]

-

Chemical Communications. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. 2005. Available from: [Link]

-

ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available from: [Link]

-

Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Available from: [Link]

-

Heterocyclic Communications. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. 2013. Available from: [Link]

-

Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. 1985. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. 2021. Available from: [Link]

-

Quirky Science. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. 2013. Available from: [Link]

-

The Journal of Organic Chemistry. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. 2022. Available from: [Link]

-

Organic Syntheses. Rhodium-Catalyzed Hydrolysis of Nitriles to Amides with Aldoximes. Available from: [Link]

- Google Patents. US10407393B2 - High-purity quinoline derivative and method for manufacturing same.

-

ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. Available from: [Link]

-

Molecules. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. 2024. Available from: [Link]

-

ResearchGate. Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. 2022. Available from: [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. echemi.com [echemi.com]

- 5. synarchive.com [synarchive.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]

Application Note: Protocols for Using (2-Methylquinolin-7-yl)acetic Acid in Peptide Coupling

Introduction & Molecule Profile[1][2]

(2-Methylquinolin-7-yl)acetic acid is a functionalized quinoline derivative utilized primarily as a blue-emitting fluorescent label and a building block for chemosensors (specifically for Zn²⁺ and Cu²⁺). Unlike standard dyes (e.g., FITC, Rhodamine), this molecule offers a smaller footprint, reducing steric perturbation of the target peptide’s biological activity.

This guide details the protocols for coupling this carboxylic acid derivative to the N-terminus or lysine side chains of peptides. The presence of the heterocyclic quinoline nitrogen requires specific attention to pH control during activation to prevent self-quenching or catalyst interference.

Chemical Profile

| Property | Specification |

| Functional Handle | Carboxylic Acid (-COOH) |

| Linker Type | Short alkyl (Acetic acid, C2) |

| Fluorescence | |

| Solubility | Soluble in DMF, DMSO; Moderate in DCM; Poor in Water |

| pKa (Quinoline N) | ~4.0 – 5.0 (Protonation quenches fluorescence) |

Strategic Planning: Experimental Design

Before initiating synthesis, researchers must choose between Solid-Phase Peptide Synthesis (SPPS) (preferred for de novo sequences) and Solution-Phase Labeling (preferred for modifying purified proteins/peptides).

Workflow Decision Matrix

Figure 1: Decision matrix for selecting the optimal coupling strategy based on peptide status.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

This is the gold standard for incorporating (2-Methylquinolin-7-yl)acetic acid at the N-terminus. The quinoline ring is stable under standard TFA cleavage conditions.

Reagents

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over DIC/HOBt due to faster kinetics, which is crucial for the sterically short acetic acid linker.

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Procedure

-

Resin Preparation:

-

Swell the resin (typically Rink Amide or Wang) in DCM for 20 minutes, then wash 3x with DMF.

-

Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).

-

Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (amine scavengers will reduce yield).

-

-

Activation (Pre-activation is preferred):

-

In a separate vial, dissolve (2-Methylquinolin-7-yl)acetic acid (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq).

-

Add DIEA (6.0 eq). Note: The extra base accounts for the potential protonation of the quinoline nitrogen.

-

Vortex for 30 seconds to form the active ester.

-

-

Coupling:

-

Washing & Cleavage:

-

Wash resin: 3x DMF, 3x DCM, 3x Methanol.

-

Cleave using standard cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

-

Precipitate in cold diethyl ether.

-

Mechanism of Activation

Figure 2: HATU-mediated activation of the quinoline carboxylic acid followed by aminolysis.

Protocol B: Solution-Phase Labeling

Use this method for labeling lysine side chains or N-termini of purified peptides.

Reagents

-

Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid Tris buffer as it contains primary amines.

-

Solvent: DMSO (for the fluorophore).

Step-by-Step Procedure

-

NHS-Ester Formation (In Situ):

-

Dissolve (2-Methylquinolin-7-yl)acetic acid (10 mg) in 500 µL dry DMSO.

-

Add 1.2 eq of EDC[2]·HCl and 1.5 eq of NHS.

-

Stir at room temperature for 1 hour.

-

-

Conjugation:

-

Dissolve the target peptide in buffer (concentration ~1–2 mg/mL). Adjust pH to 8.0–8.3 using 0.1M NaOH if necessary.

-

Add the activated fluorophore solution dropwise to the peptide solution.

-

Ratio: Use a 5:1 molar excess of fluorophore to peptide.

-

Incubate in the dark at 4°C overnight or RT for 4 hours.

-

-

Purification:

-

Remove excess small molecules using a Desalting Column (PD-10) or Dialysis.

-

Final purification via RP-HPLC (C18 column, Water/Acetonitrile gradient).

-

Troubleshooting & Optimization

Comparative Coupling Efficiency Table

| Reagent System | Efficiency | Racemization Risk | Notes |

| HATU / DIEA | High | Low | Recommended. Best for hindered or short linkers. |

| DIC / HOBt | Moderate | Very Low | Slower reaction.[3] Urea byproduct can be hard to wash in solution phase. |

| PyBOP / DIEA | High | Low | Excellent alternative if HATU fails; generates carcinogenic HMPA byproduct. |

Expert Tips (E-E-A-T)

-

Fluorescence Quenching: The quinoline nitrogen (pKa ~4.9) can protonate in acidic HPLC mobile phases (0.1% TFA), causing a shift or quenching of fluorescence. Always analyze fractions at neutral pH to confirm the presence of the fluorophore.

-

Metal Contamination: (2-Methylquinolin-7-yl)acetic acid derivatives are often used as zinc sensors (similar to Zinquin). Ensure all buffers are metal-free (use Chelex-treated water) during synthesis to prevent pre-mature metal complexation which can alter solubility.

-

Steric Hindrance: The acetic acid linker is very short (one carbon). If coupling yields are low, insert a spacer (e.g.,

-Alanine or PEG2) between the peptide N-terminus and the quinoline.

References

- Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Zalipsky, S., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid]." Biochemical Journal, 296, 403-408.[4] Link (Demonstrates the fluorescence properties and stability of quinoline-acetic acid derivatives).

-

Sigma-Aldrich/Merck. (2023). "Peptide Labeling Protocols: NHS and Maleimide Chemistry." Link

-

PubChem. (2023). "Compound Summary: Quinoline-acetic acid derivatives." Link

Sources

- 1. creative-peptides.com [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methylquinoline-7-Acetic Acid: A Detailed Guide to Reagents and Catalysts

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-methylquinoline-7-acetic acid. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active compounds. This document outlines two primary synthetic strategies, delving into the rationale behind the choice of reagents and catalysts for each step. Detailed, step-by-step protocols are provided, alongside mechanistic diagrams and a comparative analysis of the synthetic routes. Our aim is to equip researchers with the foundational knowledge and practical insights required for the successful preparation of this valuable molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern on the quinoline nucleus plays a crucial role in modulating the pharmacological profile of these compounds. 2-Methylquinoline-7-acetic acid represents a versatile building block, offering multiple points for further chemical modification to generate libraries of novel drug candidates.

This guide will explore two robust synthetic pathways for the preparation of 2-methylquinoline-7-acetic acid, each employing a distinct strategy for the construction of the quinoline core and the introduction of the acetic acid moiety at the 7-position.

Synthetic Strategies and Core Methodologies

The synthesis of 2-methylquinoline-7-acetic acid is most effectively approached through a multi-step sequence. The primary challenge lies in achieving the desired 2,7-disubstitution pattern on the quinoline ring. We present two viable routes, each with its own set of advantages and considerations.

Route A commences with the synthesis of a 2,7-dimethylquinoline intermediate, followed by functionalization of the 7-methyl group. Route B utilizes a 7-amino-2-methylquinoline precursor, leveraging the amino group as a handle for the introduction of the acetic acid side chain.

Formation of the Quinoline Nucleus: Classical Name Reactions

Several classical named reactions provide efficient access to the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

-

The Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[2][3][4] For the synthesis of 2-methylquinolines, crotonaldehyde is a common reactant.

-

The Skraup Synthesis: A variation of the Doebner-von Miller reaction, the Skraup synthesis utilizes glycerol, which is dehydrated in situ to acrolein, and an oxidizing agent such as nitrobenzene.[2][5][6]

-

The Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8][9] For the synthesis of 2,4-disubstituted quinolines, acetylacetone is a typical reagent.

-

The Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12][13] It can be catalyzed by either acids or bases.[10][11]

Route A: Synthesis via 2,7-Dimethylquinoline Intermediate

This strategy focuses on first constructing the 2,7-dimethylquinoline scaffold, which is commercially available but can also be synthesized, followed by selective functionalization of the 7-methyl group.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of 2,7-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a direct method for the synthesis of 2,7-dimethylquinoline from m-toluidine and crotonaldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, often with the addition of a Lewis acid like zinc chloride.

| Reagent/Catalyst | Role | Rationale for Choice |

| m-Toluidine | Starting Material | Provides the benzene ring and the nitrogen atom for the quinoline core, with the methyl group directing cyclization to the 7-position. |

| Crotonaldehyde | Starting Material | Reacts with the aniline to form the pyridine ring and provides the 2-methyl group. |

| Hydrochloric Acid | Catalyst | Protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. |

| Zinc Chloride | Co-catalyst | A Lewis acid that can further enhance the electrophilicity of the carbonyl group and facilitate the cyclization step. |

| Nitrobenzene | Oxidizing Agent | Oxidizes the initially formed dihydroquinoline intermediate to the aromatic quinoline. |

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reactants: To the flask, add m-toluidine and concentrated hydrochloric acid. Stir the mixture until the m-toluidine has dissolved.

-

Addition of Crotonaldehyde: Cool the mixture in an ice bath and slowly add crotonaldehyde dropwise with vigorous stirring.

-

Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture.

-

Heating: Heat the mixture to reflux for 4-6 hours. The reaction is often vigorous, so careful heating is required.

-

Work-up: After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.

-

Purification: Perform steam distillation to isolate the crude 2,7-dimethylquinoline. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 2,7-Dimethylquinoline to 2-Methylquinoline-7-carboxylic acid

The selective oxidation of the 7-methyl group in the presence of the 2-methyl group can be challenging. However, under controlled conditions with a strong oxidizing agent, it is possible to achieve the desired transformation.

| Reagent/Catalyst | Role | Rationale for Choice |

| 2,7-Dimethylquinoline | Starting Material | The substrate for oxidation. |